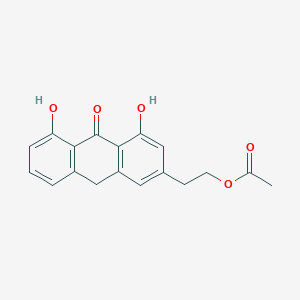
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is a chemical compound belonging to the class of anthraquinones. It is characterized by the presence of two hydroxy groups at positions 4 and 5, and a keto group at position 10 on the anthracene ring. This compound is an intermediate in the biosynthesis of nogalamycin, a potent antibiotic produced by the bacterium Streptomyces nogalater .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate typically involves the acylation of 2-(4,5-dihydroxy-9,10-dihydroanthracen-2-yl)ethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of the ethanol derivative and the acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve the fermentation of Streptomyces nogalater followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of the desired compound, and the extraction involves solvent extraction techniques to isolate the compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of nogalamycin, an antibiotic.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate involves its interaction with molecular targets in bacterial cells. It inhibits the synthesis of nucleic acids by intercalating into DNA, thereby preventing replication and transcription. This leads to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
12-deoxynogalonic acid: A similar compound with a similar structure but different functional groups.
9,10-Dihydroxyanthracene: Another anthraquinone derivative with similar chemical properties
Uniqueness
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is unique due to its specific functional groups and its role as an intermediate in the biosynthesis of nogalamycin. Its unique structure allows it to participate in specific chemical reactions and biological processes that are not observed in other similar compounds .
Properties
CAS No. |
52924-61-5 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(4,5-dihydroxy-10-oxo-9H-anthracen-2-yl)ethyl acetate |
InChI |
InChI=1S/C18H16O5/c1-10(19)23-6-5-11-7-13-9-12-3-2-4-14(20)16(12)18(22)17(13)15(21)8-11/h2-4,7-8,20-21H,5-6,9H2,1H3 |
InChI Key |
ALFBNAIYPUPBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















